Cyclobutyl(3-fluorophenyl)methanamine hydrochloride
Description
Cyclobutyl(3-fluorophenyl)methanamine hydrochloride (CAS: 1864058-87-6) is a fluorinated arylcycloalkylamine derivative with the molecular formula C₁₁H₁₅ClFN and a molecular weight of 215.69 g/mol . It features a cyclobutyl group attached to a methanamine backbone, with a 3-fluorophenyl substituent. This compound is typically supplied as a crystalline solid with a purity of ≥97% and is used in research settings for pharmacological and structural studies . Its synthesis involves substitution reactions on the phenyl ring, followed by cyclobutane ring formation and hydrochlorination .
Properties
IUPAC Name |
cyclobutyl-(3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFKNKAJDAFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-fluorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclobutyl(3-fluorophenyl)methanamine: This can be achieved through the reaction of cyclobutyl bromide with 3-fluorophenylmagnesium bromide, followed by reduction of the intermediate imine.
Conversion to Hydrochloride Salt: The free base amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Amine Oxide: Formed through oxidation.
Free Base Amine: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its structure allows for modifications that could enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted its potential against Mycobacterium tuberculosis. A high-throughput screening identified compounds with anti-tubercular activity, suggesting that derivatives of this compound could be effective in treating tuberculosis .
Neuropharmacology
Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders and mood regulation.
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry and material science.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Cyclobutyl(3-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl ring, cyclobutane modifications, or amine functionalization. Below is a detailed comparison:
Structural Analogues with Fluorinated Phenyl Groups
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Difference |
|---|---|---|---|---|---|
| Cyclobutyl(3-fluorophenyl)methanamine HCl | 1864058-87-6 | C₁₁H₁₅ClFN | 215.69 | ≥97% | 3-fluoro substituent on phenyl ring |
| (1-(2-Fluorophenyl)cyclobutyl)methanamine HCl | 1228879-43-3 | C₁₁H₁₅ClFN | 215.69 | 100% | 2-fluoro substituent on phenyl ring |
| (1-(4-Fluorophenyl)cyclobutyl)methanamine HCl | 1220219-36-2 | C₁₁H₁₅ClFN | 215.69 | N/A | 4-fluoro substituent on phenyl ring |
| [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl | 1803611-51-9 | C₉H₁₃ClFNO₂S | 253.72 | N/A | Ethanesulfonyl group at para position |
Key Findings :
- The position of the fluorine atom (ortho, meta, para) significantly impacts electronic properties and receptor binding. For instance, 3-fluoro substitution (meta) enhances dipole interactions compared to 2- or 4-fluoro isomers .
- The ethanesulfonyl group in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine HCl increases molecular weight and polarity, likely affecting solubility and metabolic stability .
Analogues with Modified Cyclobutane Rings
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
|---|---|---|---|---|
| (3,3-Difluoro-cyclobutyl)methanamine HCl | N/A | C₅H₁₀ClF₂N | 169.59 | 3,3-difluoro substitution on cyclobutane |
| trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl | 2940861-99-2 | C₆H₁₁ClF₂N | 178.61 | Difluoromethyl group on cyclobutane |
| (S)-Cyclobutyl(phenyl)methanamine HCl | 1202478-42-9 | C₁₁H₁₆ClN | 197.70 | Non-fluorinated phenyl group |
Key Findings :
- The non-fluorinated analog, (S)-Cyclobutyl(phenyl)methanamine HCl, shows reduced dipole interactions compared to fluorinated derivatives, as evidenced by lower molecular weight and simpler NMR spectra .
Analogues with Trifluoromethyl or Heterocyclic Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl | 1039932-76-7 | C₁₂H₁₅ClF₃N | 265.70 | Trifluoromethyl group on phenyl ring |
| 3-Fluoro Deschloroketamine HCl | 2657761-24-3 | C₁₃H₁₆ClFNO | 257.70 | Cyclohexanone backbone with 3-fluoro |
Key Findings :
- The trifluoromethyl group in 1039932-76-7 enhances lipophilicity (logP ≈ 2.5 predicted) and metabolic resistance compared to mono-fluorinated analogs .
- 3-Fluoro Deschloroketamine HCl, while structurally distinct (cyclohexanone vs. cyclobutane), shares a 3-fluorophenyl moiety.
Physicochemical and Pharmacological Insights
Physicochemical Properties
- Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity. For example, the trifluoromethyl analog (265.70 g/mol) is less soluble in water than the 3-fluoro parent compound .
- pKa : Predicted pKa values for cyclobutylmethanamine derivatives range from 9.5–10.3 , indicating moderate basicity influenced by fluorine’s electron-withdrawing effects .
Pharmacological Considerations
- Receptor Binding : Fluorine’s electronegativity enhances hydrogen bonding with targets like serotonin or NMDA receptors. The 3-fluoro position may optimize binding in chiral environments .
- Toxicity : Safety data for (1-(2-Fluorophenyl)cyclobutyl)methanamine HCl (CAS: 1228879-43-3) classifies it as hazardous for industrial use, suggesting similar handling precautions for analogs .
Biological Activity
Cyclobutyl(3-fluorophenyl)methanamine hydrochloride, also known as (1-(3-fluorophenyl)cyclobutyl)methanamine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a 3-fluorophenyl group and an amine functional group. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate neurotransmitter systems by binding to receptors involved in serotonin and dopamine signaling pathways. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets, potentially influencing mood regulation and cognitive functions .
Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several promising areas:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives featuring fluorine substitutions have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Neurological Implications : There is ongoing research into the compound's potential therapeutic effects in treating neurological disorders. Studies indicate that it may influence neurotransmitter systems, which could lead to applications in mood disorders or cognitive enhancement therapies .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. These studies typically involve:
- Antibacterial Testing : The compound's effectiveness against various bacterial strains is evaluated using standard methods such as microdilution assays. For example, certain derivatives have shown MIC values as low as 2 μg/ml against resistant strains of bacteria .
- Binding Affinity Evaluation : Molecular docking studies have been employed to predict the binding affinities of the compound with target receptors. Initial findings suggest significant interactions with serotonin and dopamine receptors, indicating potential psychoactive properties .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study investigating its effects on mood regulation found that compounds with similar structures exhibited significant antidepressant-like effects in animal models, suggesting that this compound may possess similar properties.
- Case Study 2 : Research focused on its antimicrobial efficacy revealed that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
